3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride
CAS No.: 671-11-4
Cat. No.: VC3194930
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671-11-4 |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 213.75 g/mol |
| IUPAC Name | 3,3-dimethyl-1-phenylbutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N.ClH/c1-12(2,3)9-11(13)10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H |
| Standard InChI Key | LCIYTGSFVYCXOM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(C1=CC=CC=C1)N.Cl |
| Canonical SMILES | CC(C)(C)CC(C1=CC=CC=C1)N.Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride features a phenyl ring connected to a branched aliphatic chain. The core structure consists of:
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A phenyl group attached to the C1 position of the butane chain
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A primary amine functional group also at the C1 position
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Two methyl groups (dimethyl) at the C3 position
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The hydrochloride salt formed at the primary amine
The SMILES representation of the free base is CC(C)(C)CC(C1=CC=CC=C1)N , which translates to a molecular structure where the tert-butyl group (-C(CH₃)₃) creates steric hindrance that influences the conformation and reactivity of the molecule.
Physical Properties
The physical properties of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride can be inferred from structurally similar compounds. While specific data on this exact compound is limited, the following table presents estimated properties based on structural analogs:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₂H₂₀ClN | Addition of HCl to the free base |
| Molecular Weight | 213.75 g/mol | Calculated from free base MW (177.29) + HCl |
| Physical State | Crystalline solid | Typical for amine hydrochlorides |
| Solubility | Highly soluble in water | Characteristic of amine hydrochlorides |
| Melting Point | Likely >200°C | Estimated based on similar amine hydrochlorides |
| pKa | Approximately 9-10 | For the conjugate acid of the primary amine |
The hydrochloride salt formation significantly enhances water solubility compared to the free base, making it potentially more suitable for pharmaceutical formulations and aqueous reaction systems.
Predicted ¹H NMR Spectral Features:
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Aromatic protons (5H): δ 7.2-7.4 ppm
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Methine CH proton at C1: δ 4.2-4.5 ppm
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Methylene CH₂ protons: δ 1.8-2.0 ppm
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t-Butyl methyl protons (9H): δ 0.9-1.0 ppm
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Amine protons (NH₃⁺): δ 8.0-8.5 ppm (broad)
Predicted ¹³C NMR Spectral Features:
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Aromatic carbons: δ 125-145 ppm
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C1 carbon (bearing NH₃⁺): δ 50-55 ppm
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C2 carbon (methylene): δ 30-35 ppm
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C3 carbon (quaternary): δ 30-35 ppm
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Methyl carbons of t-butyl group: δ 25-30 ppm
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride typically involves preparation of the free base followed by salt formation. Several potential synthetic routes can be considered:
From the Corresponding Ketone
One potential approach would involve the reductive amination of 3,3-Dimethyl-1-phenylbutan-1-one (CAS: 31366-07-1). This would entail:
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Reaction of the ketone with ammonia or a suitable nitrogen source in the presence of a reducing agent
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Reduction of the resulting imine intermediate
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Treatment with HCl to form the hydrochloride salt
From Related Halogenated Compounds
Another potential route could involve nucleophilic substitution:
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Reaction of 1-bromo or 1-chloro-3,3-dimethyl-1-phenylbutane with azide
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Reduction of the azide to the primary amine
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Conversion to hydrochloride salt
Reaction Conditions
The specific reaction conditions for synthesizing 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would vary depending on the synthetic route chosen. For the reductive amination approach:
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Imine Formation | NH₃ or NH₄OAc in MeOH | Room temperature, 12-24h | pH control is critical |
| Reduction | NaBH₄ or NaCNBH₃ | 0-25°C, 2-6h | Selective reducing agents preferred |
| Salt Formation | HCl in diethyl ether | 0°C, precipitation | Anhydrous conditions recommended |
Purification Methods
Purification of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would typically involve:
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Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)
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Column chromatography of the free base followed by salt formation
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Potential use of preparative HPLC for high-purity requirements
Similar compounds have been purified by "flash chromatography on silica gel (20:1 to 10:1 hexanes/AcOEt)" , which might be applicable to the free base form prior to salt formation.
| Compound | Quantity | Price | Supplier | Reference |
|---|---|---|---|---|
| 3,3-Dimethyl-1-phenylbutan-2-amine HCl | 50mg | 477.00 € | CymitQuimica | |
| 3,3-Dimethyl-1-phenylbutan-2-amine HCl | 500mg | 1,196.00 € | CymitQuimica |
The pricing of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would likely fall within a similar range, reflecting the specialized nature of this chemical and the complexity of its synthesis.
Future Research Directions
Several promising research avenues for 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride could include:
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Development of optimized synthetic routes with improved yields and purity
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Exploration of structure-activity relationships through systematic modification of the core structure
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Investigation of potential biological activities including receptor binding studies
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Application as a building block in medicinal chemistry programs targeting specific disease pathways
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